molecular formula C10H20O B2909086 (2R)-2-(1-Methylcyclohexyl)propan-1-ol CAS No. 2248185-05-7

(2R)-2-(1-Methylcyclohexyl)propan-1-ol

Cat. No.: B2909086
CAS No.: 2248185-05-7
M. Wt: 156.269
InChI Key: WQRJRHMKSWTFOA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(1-Methylcyclohexyl)propan-1-ol is a chiral secondary alcohol with the molecular formula C10H20O and a molecular weight of 156.26 g/mol . This compound features a cyclohexane ring substituted with a methyl group and a propanol chain, presenting a stereocenter at the 2-position of the propanol group, which defines its (R) configuration . The specific [boiling point, melting point, and density] for this compound are currently not specified in the literature. As a chiral building block, this alcohol is of significant interest in synthetic organic chemistry, particularly for developing stereoselective syntheses of more complex molecules . Potential research applications may include its use as an intermediate in pharmaceuticals, agrochemicals, or materials science. Its mechanism of action is not defined, as it is primarily a synthetic intermediate rather than a bioactive compound. Researchers should handle this material with appropriate safety precautions. It is recommended to store the product in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources . This product is intended for laboratory and research purposes only and is not for human or diagnostic use. Note: The specific research applications and value for this compound are not well-documented in public sources. For detailed information, consulting specialized chemical literature or internal R&D is recommended.

Properties

IUPAC Name

(2R)-2-(1-methylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJRHMKSWTFOA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-Methylcyclohexyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(1-Methylcyclohexyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of (2R)-2-(1-Methylcyclohexyl)propan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-Methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products

    Oxidation: (2R)-2-(1-Methylcyclohexyl)propan-1-one.

    Reduction: (2R)-2-(1-Methylcyclohexyl)propane.

    Substitution: (2R)-2-(1-Methylcyclohexyl)propyl chloride.

Scientific Research Applications

(2R)-2-(1-Methylcyclohexyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights propanol derivatives with varying substituents, enabling indirect comparisons based on structural and functional group differences.

Structural Analogues from

The Molecules (2010) study synthesized indole-containing propan-2-ol derivatives (e.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-propan-2-ol) . Key differences from the target compound include:

  • Substituent type : Indole rings vs. methylcyclohexyl group.
  • Biological activity: Indole derivatives showed antiarrhythmic, hypotensive, and adrenoceptor binding (α1/α2/β1) properties . The bulky cyclohexyl group in the target compound may reduce polar interactions with adrenoceptors compared to planar indole systems.

Impurities from

The 2018 pharmaceutical standards report lists impurities like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-propan-2-ol (Imp. E) and (2RS)-1-phenoxypropan-2-ol (Imp. F) . These feature:

  • Substituent type: Phenoxy groups vs. methylcyclohexyl.
  • Physicochemical implications: Phenoxy groups enhance water solubility due to ether oxygen polarity, whereas the methylcyclohexyl group in the target compound likely increases logP (predicted ~3.5–4.0), reducing aqueous solubility.

Cyclohexenol Derivative from

The compound 1-(2-hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol (CAS 54649-49-9) shares a cyclohexenyl backbone but differs in hydroxylation position and branching . The conjugated double bond in the cyclohexenyl ring may lower stability compared to the saturated cyclohexyl group in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.